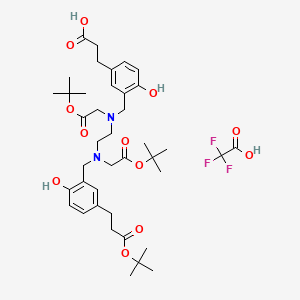
HBED-CC-tris(tert-butyl ester) (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HBED-CC-tris(tert-butyl ester) (TFA) is a derivative of HBED-CC, a bifunctional chelating agent. This compound is known for its ability to tightly chelate trivalent radiometals, such as gallium-68, at ambient temperature. It has garnered significant interest in the field of radiopharmacy, particularly for tumor imaging applications .
Vorbereitungsmethoden
The synthesis of HBED-CC-tris(tert-butyl ester) involves multiple steps. A convenient and cost-efficient method has been reported, which includes the following key steps :
Synthesis of the Intermediate: The process begins with the preparation of an intermediate compound, which is then subjected to further reactions.
Formation of the Ester: The intermediate is reacted with tert-butyl ester to form the desired HBED-CC-tris(tert-butyl ester).
Purification: The final product is purified to ensure high purity and yield.
Analyse Chemischer Reaktionen
HBED-CC-tris(tert-butyl ester) undergoes various chemical reactions, including:
Chelation: It forms strong complexes with trivalent radiometals, such as gallium-68.
Substitution Reactions: The compound can undergo substitution reactions with other chemical groups, depending on the reaction conditions.
Oxidation and Reduction:
Wissenschaftliche Forschungsanwendungen
HBED-CC-tris(tert-butyl ester) has several scientific research applications, including :
Radiopharmacy: It is used as a radiolabeling precursor for the synthesis of non-symmetric HBED-CC-based radiopharmaceuticals.
Tumor Imaging: The compound is employed in tumor imaging applications due to its ability to chelate radiometals like gallium-68.
Agricultural Research: It is also used in agricultural research for various purposes.
Wirkmechanismus
The mechanism of action of HBED-CC-tris(tert-butyl ester) involves its ability to chelate trivalent radiometals. The compound forms strong complexes with these metals, which can then be used for imaging or therapeutic purposes. The molecular targets and pathways involved include the radiometal ions and the chelating agent itself .
Vergleich Mit ähnlichen Verbindungen
HBED-CC-tris(tert-butyl ester) is unique due to its monovalent nature, which distinguishes it from other HBED-CC variants. Similar compounds include :
HBED-CC: A bifunctional hexadentate ligand with an N2O4 donor set.
HBED-CC-bis(tert-butyl ester): Another variant of HBED-CC with different ester groups.
HBED-CC-mono(tert-butyl ester): A variant with a single tert-butyl ester group.
These compounds share similar chelating properties but differ in their specific applications and chemical structures.
Eigenschaften
Molekularformel |
C40H57F3N2O12 |
|---|---|
Molekulargewicht |
814.9 g/mol |
IUPAC-Name |
3-[4-hydroxy-3-[[2-[[2-hydroxy-5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]phenyl]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H56N2O10.C2HF3O2/c1-36(2,3)48-33(45)17-13-27-11-15-31(42)29(21-27)23-40(25-35(47)50-38(7,8)9)19-18-39(24-34(46)49-37(4,5)6)22-28-20-26(10-14-30(28)41)12-16-32(43)44;3-2(4,5)1(6)7/h10-11,14-15,20-21,41-42H,12-13,16-19,22-25H2,1-9H3,(H,43,44);(H,6,7) |
InChI-Schlüssel |
ICHZMFCUYSPZHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




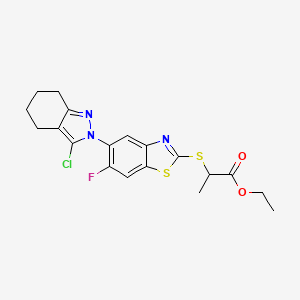
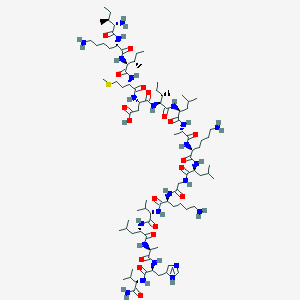
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
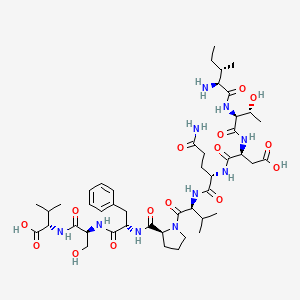
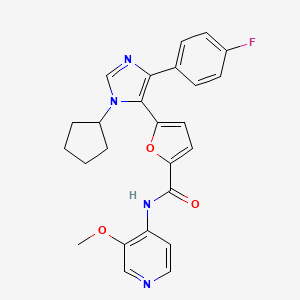
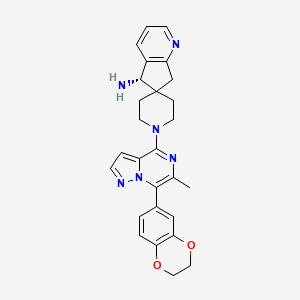
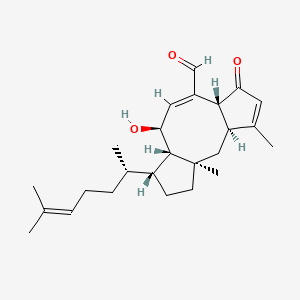
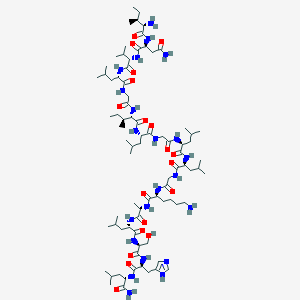
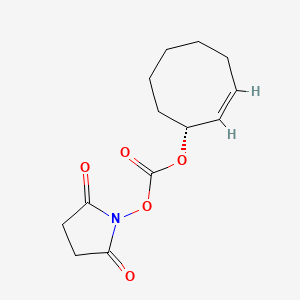

![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)
